molecular formula C18H20N6OS B11250034 N-Cyclohexyl-2-{[6-(pyridin-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide

N-Cyclohexyl-2-{[6-(pyridin-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide

Cat. No.: B11250034
M. Wt: 368.5 g/mol
InChI Key: AYYZKWGOOWXKMW-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-{[6-(pyridin-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolopyridazine core, which is known for its diverse biological activities. This compound has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-{[6-(pyridin-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free reactions have been explored to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-{[6-(pyridin-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the triazolopyridazine core or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the triazolopyridazine core.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-{[6-(pyridin-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound is known to intercalate with DNA, disrupting the replication process and leading to cell death in cancer cells . Additionally, it may inhibit certain enzymes, contributing to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-2-{[6-(pyridin-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide stands out due to its unique combination of a triazolopyridazine core with cyclohexyl and sulfanylacetamide groups. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H20N6OS

Molecular Weight

368.5 g/mol

IUPAC Name

N-cyclohexyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H20N6OS/c25-17(20-13-6-2-1-3-7-13)12-26-18-22-21-16-10-9-15(23-24(16)18)14-8-4-5-11-19-14/h4-5,8-11,13H,1-3,6-7,12H2,(H,20,25)

InChI Key

AYYZKWGOOWXKMW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4

Origin of Product

United States

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